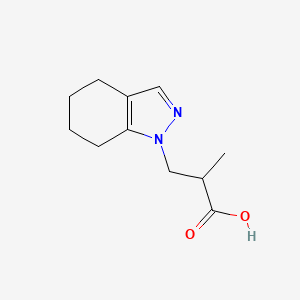
1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride, also known as A-84543, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor that plays a critical role in various physiological processes, including cognition, memory, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride is involved in the synthesis of various compounds. For instance, it's used in the formation of 1-(1-Aroyl-2-arylvinyl)-2-dicyanomethylene-1,2-dihydropyridines from 2-chloropyridinium salts and unsaturated nitriles (Khoroshilov, 2001).
- Spectroscopic investigations of compounds related to 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride have been conducted, indicating its role in understanding absorption and fluorescence characteristics (Fischer et al., 1988).
- It's also used in the creation of 1,6-bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione dihydrochlorides, revealing its versatility in synthesizing diverse chemical structures (Agababyan et al., 2002).
Application in Medicinal Chemistry
- Its derivatives have applications in medicinal chemistry, such as in the synthesis of coronary dilators, antifibrillators, and anti-hypertensives (Anderson, 1998).
- The chemical's scaffold is employed in organic synthesis, demonstrating its role as a hydrogen transfer reagent, emulating reducing agents like NAD(P)H (Borgarelli et al., 2022).
Miscellaneous Applications
- The compound is involved in the preparation of dihydropyrrolizine derivatives related to pyrrolizidine alkaloids, highlighting its role in synthesizing complex natural compounds (Culvenor et al., 1970).
- It plays a role in Diels-Alder reactions of different 1-amino-1,3-dienes, aiding in the creation of N-containing heterocyclic compounds (Nájera et al., 2021).
Propiedades
IUPAC Name |
1-(2-aminoethyl)pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-6-9-5-2-1-3-7(9)10;;/h1-3,5H,4,6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIIXOLKUWUDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride | |
CAS RN |
1384428-69-6 |
Source


|
| Record name | 1-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)


![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)



![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)

